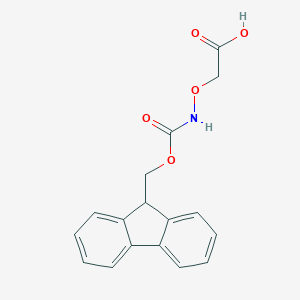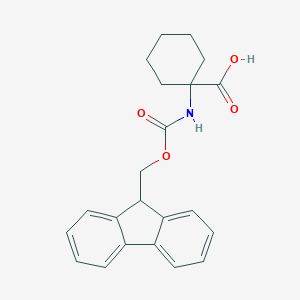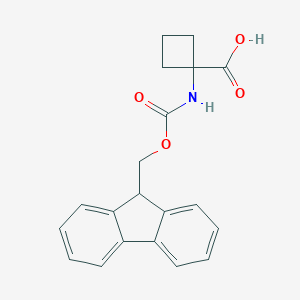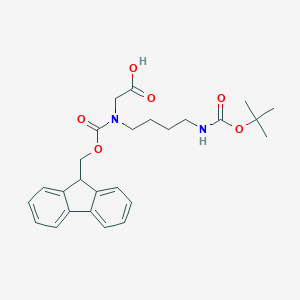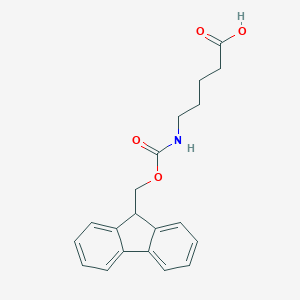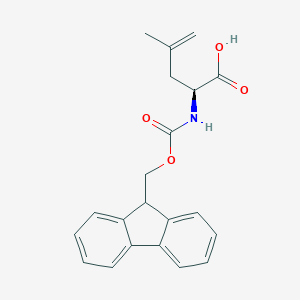
Fmoc-4,5-dehydro-l-leucine
Übersicht
Beschreibung
Fmoc-4,5-dehydro-L-leucine is an Fmoc protected leucine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .
Synthesis Analysis
The Fmoc group in Fmoc-4,5-dehydro-L-leucine can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is frequently used as a protecting group for amines .Molecular Structure Analysis
The molecular formula of Fmoc-4,5-dehydro-L-leucine is C21H21NO4 . It has a molecular weight of 351.4 .Chemical Reactions Analysis
The Fmoc group is typically removed with a base such as piperidine . This is an orthogonal de-protection strategy to the acid labile Boc group .Physical And Chemical Properties Analysis
Fmoc-4,5-dehydro-L-leucine has a predicted boiling point of 569.8±45.0 °C and a predicted density of 1.223±0.06 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Protein Engineering
- Fmoc-4,5-dehydro-l-leucine is commonly used in peptide synthesis and protein engineering due to its excellent stability and manageable characteristics .
Self-Assembly and Hydrogel Formation
- Fmoc-4,5-dehydro-l-leucine has been studied for its ability to self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .
- The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
- These hydrogels can be used to fabricate various biofunctional materials .
Inhibition of Human Aldose Reductase
- Fmoc-4,5-dehydro-L-leucine is used as a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids to study the selective inhibition of human aldose reductase over aldehyde reductase .
Synthesis of Oligopeptides
- Fmoc-Leu-OH, a similar compound to Fmoc-4,5-dehydro-l-leucine, can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .
Synthesis of ε-lysylcarbonylphenoxyacetic acids
- Fmoc-4,5-dehydro-L-leucine is used as a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids .
- These acids are used to study the selective inhibition of human aldose reductase over aldehyde reductase .
Synthesis of Natural Products
- Fmoc-Leu-OH, a similar compound to Fmoc-4,5-dehydro-l-leucine, can be used to synthesize various natural products .
- For example, it can be used to synthesize a cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .
- It can also be used to synthesize Streptocidin A−D, decapeptide antibiotics naturally found in Streptomyces sp. Tü 6071 .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427199 | |
| Record name | fmoc-4,5-dehydro-l-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4,5-dehydro-l-leucine | |
CAS RN |
87720-55-6 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87720-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-4,5-dehydro-l-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



